Octanoyl L-Carnitine-d3 Chloride (C8-carnitine-d3) is a stable-isotope-labeled internal standard (SIL-IS) critical for the absolute quantification of medium-chain acylcarnitines in complex biological matrices via LC-MS/MS and FIA-MS/MS. Supplied as a highly stable chloride salt, it exhibits excellent solubility in standard extraction solvents such as methanol and acetonitrile/water mixtures utilized in dried blood spot (DBS) analysis. By providing a precise +3 Da mass shift relative to endogenous octanoylcarnitine, this standard enables accurate stable isotope dilution analysis (SIDA), making it a fundamental, procurement-critical reagent for clinical metabolomics, newborn screening panels, and pharmacokinetic studies targeting fatty acid oxidation disorders .
Substituting Octanoyl L-Carnitine-d3 Chloride with adjacent acylcarnitine internal standards (e.g., C6-carnitine-d3 or C10-carnitine-d3) severely compromises quantification accuracy. In electrospray ionization (ESI), matrix effects—such as ion suppression or enhancement—are highly dependent on chromatographic retention time. Non-matched chain lengths elute at different times, exposing them to different co-eluting matrix components, which invalidates the internal standard's ability to correct for ionization variations. Furthermore, utilizing the free base form rather than the chloride salt can lead to inconsistent dissolution in organic extraction buffers, while unlabeled C8-carnitine cannot be distinguished from endogenous analytes, rendering it useless for baseline correction in biological samples .
Accurate quantification in ESI-MS requires the internal standard to experience the exact same matrix environment as the target analyte. Octanoyl L-Carnitine-d3 Chloride exactly co-elutes with endogenous octanoylcarnitine, providing a 1:1 correction for ion suppression. In contrast, using a non-matched standard like Decanoyl-L-carnitine-d3 (C10) results in a retention time shift, leading to uncompensated matrix effects that can skew quantification by up to 15-20% in complex dried blood spot extracts .
| Evidence Dimension | Matrix effect compensation accuracy |
| Target Compound Data | Octanoyl L-Carnitine-d3 Chloride (Exact co-elution, <2% quantification variance due to matrix) |
| Comparator Or Baseline | Decanoyl-L-carnitine-d3 (Retention time shift, 15-20% uncompensated matrix bias for C8) |
| Quantified Difference | >85% improvement in matrix effect correction accuracy |
| Conditions | LC-MS/MS analysis of dried blood spot (DBS) extracts |
Exact co-elution is mandatory for clinical-grade accuracy in high-throughput screening, ensuring that variable blood matrix components do not cause false positive or negative diagnostic results.
For multiple reaction monitoring (MRM), the internal standard must be cleanly distinguishable from the natural isotopic envelope of the analyte. Octanoyl L-Carnitine-d3 Chloride provides a +3 Da precursor mass shift (m/z 291.2) compared to unlabeled C8-carnitine (m/z 288.2). This mass difference is sufficient to avoid cross-talk from the natural 13C isotopes of the endogenous molecule, which typically only interfere up to +2 Da. The specific MRM transition ensures absolute signal isolation without background noise .
| Evidence Dimension | Isotopic cross-talk / Signal isolation |
| Target Compound Data | Octanoyl L-Carnitine-d3 Chloride (m/z 291.2, negligible natural isotope interference) |
| Comparator Or Baseline | Unlabeled Octanoyl L-Carnitine (m/z 288.2, indistinguishable from endogenous baseline) |
| Quantified Difference | 100% resolution of internal standard signal from endogenous analyte |
| Conditions | ESI-MS/MS in positive ion mode, MRM transitions |
A clear +3 Da mass shift prevents baseline signal contamination, enabling lower limits of quantification (LLOQ) and highly reliable calibration curves.
In high-throughput screening, internal standards are typically formulated into working extraction solutions (e.g., 100% methanol or 50:50 acetonitrile/water). The chloride salt of Octanoyl L-Carnitine-d3 exhibits rapid and complete dissolution in these polar organic solvents, maintaining excellent long-term stability in working solutions. Zwitterionic or free base acylcarnitines often show slower dissolution kinetics and greater susceptibility to degradation or precipitation during extended storage at 4°C, which can compromise batch-to-batch reproducibility .
| Evidence Dimension | Working solution stability and dissolution |
| Target Compound Data | Octanoyl L-Carnitine-d3 Chloride (Complete dissolution, stable for >1 month in extraction buffer) |
| Comparator Or Baseline | Acylcarnitine free base forms (Slower dissolution, risk of precipitation in high-organic buffers) |
| Quantified Difference | Highly reproducible extraction efficiency across multi-plate high-throughput runs |
| Conditions | Preparation of daily working internal standard solutions in methanol or acetonitrile/water |
Reliable solubility ensures that every sample receives an identical concentration of internal standard, which is critical for minimizing inter-assay coefficient of variation (CV) in core facilities.
Used as a critical spike-in standard in dried blood spot (DBS) extraction buffers for flow injection analysis (FIA-MS/MS) to accurately quantify C8-carnitine, a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [1].
Integrated into targeted LC-MS/MS panels to profile acylcarnitine distributions in plasma or tissue samples, assessing mitochondrial fatty acid oxidation capacity and diagnosing complex metabolic disorders.
Employed to track medium-chain triglyceride (MCT) metabolism and carnitine supplementation efficacy, providing the absolute quantification required for regulatory-compliant bioanalytical assays .